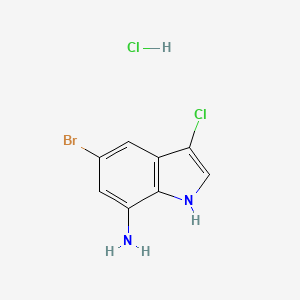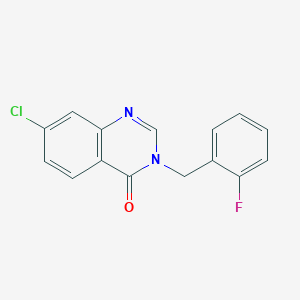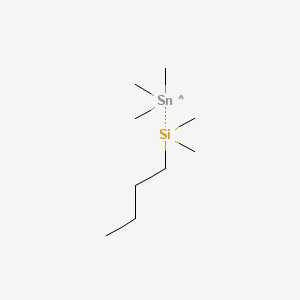
Butyldimethyl(trimethylstannyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyldimethyl(trimethylstannyl)silane is an organosilicon compound that features a silicon atom bonded to a butyl group, two methyl groups, and a trimethylstannyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butyldimethyl(trimethylstannyl)silane typically involves the reaction of butyldimethylchlorosilane with trimethylstannyl lithium. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction conditions generally include low temperatures to control the reactivity of the organolithium reagent and to ensure a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to improve efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Butyldimethyl(trimethylstannyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The trimethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce this compound.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes are the major products.
Reduction: The major products depend on the specific reaction but can include simpler silanes.
Substitution: The products vary based on the substituent introduced but can include a wide range of organosilicon compounds.
Wissenschaftliche Forschungsanwendungen
Butyldimethyl(trimethylstannyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which butyldimethyl(trimethylstannyl)silane exerts its effects involves the interaction of the silicon and tin atoms with various molecular targets The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating various chemical transformations
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyldimethylsilane: Similar in structure but lacks the trimethylstannyl group.
Trimethylsilyl chloride: Contains a silicon atom bonded to three methyl groups and a chlorine atom.
Triphenylsilane: Features a silicon atom bonded to three phenyl groups.
Uniqueness
Butyldimethyl(trimethylstannyl)silane is unique due to the presence of both silicon and tin atoms in its structure. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications where other silanes or stannanes may not be as effective.
Eigenschaften
Molekularformel |
C9H24SiSn |
|---|---|
Molekulargewicht |
279.08 g/mol |
InChI |
InChI=1S/C6H15Si.3CH3.Sn/c1-4-5-6-7(2)3;;;;/h4-6H2,1-3H3;3*1H3; |
InChI-Schlüssel |
VMPWKRWEAAWHRD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](C)C.C[Sn](C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


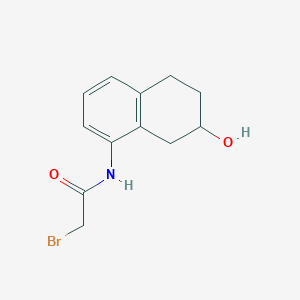

![[2-(5-Chloropyridin-2-yl)-6-methylimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11840509.png)
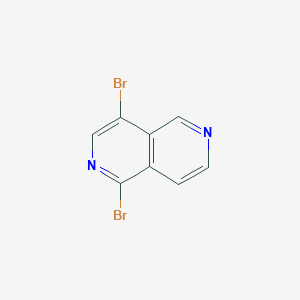

![2-[(E)-2-(1-benzothiophen-2-yl)ethenyl]quinoline](/img/structure/B11840541.png)

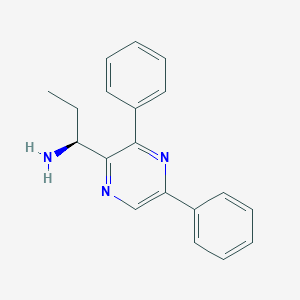
![N'-[(Ethoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B11840558.png)
![3-(Morpholin-4-ylmethyl)-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11840560.png)
